3-Methyl-5-nitroaniline

Physical property differentiation Quality control Solid-state handling

Medicinal chemists targeting BMX kinase require precise 1,3,5-substitution-isomeric nitroanilines yield inactive scaffolds. 3-Methyl-5-nitroaniline (CAS 618-61-1) resolves this. • Validated in covalent BMX inhibitors with single-digit nanomolar potency. • MP 98 °C vs. 110-111 °C for the 2-methyl isomer enables rapid incoming QC. • pKa 2.65 guides acid-base extraction for purification. Supplied at ≥98% purity with batch CoA. Bulk quantities available.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 618-61-1
Cat. No. B1307553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-nitroaniline
CAS618-61-1
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)[N+](=O)[O-])N
InChIInChI=1S/C7H8N2O2/c1-5-2-6(8)4-7(3-5)9(10)11/h2-4H,8H2,1H3
InChIKeyDZIJEXQVMORGQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-nitroaniline Properties & Procurement


3-Methyl-5-nitroaniline (CAS 618-61-1), also known as 5-nitro-m-toluidine, is a disubstituted aromatic amine with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol. It exists as a yellow crystalline solid with a reported melting point of 98 °C and a predicted boiling point of 324.2±22.0 °C at 760 mmHg . The compound features a 1,3,5-substitution pattern on the benzene ring, with an amino group (–NH₂), a methyl group (–CH₃), and a nitro group (–NO₂) occupying positions 1, 3, and 5 respectively. Commercially available material typically carries purity specifications of ≥96% to ≥98%, with procurement options ranging from research gram-scale quantities to bulk industrial supply .

1
Synthesis workflow
1,3,5-substitution pattern supports BMX kinase inhibitor scaffold assembly
2
Quality control
Melting point differentiates regioisomers for incoming identity verification
3
Purification design
Predicted pKa guides acid-base extraction conditions

Why Generic Substitution Fails for 3-Methyl-5-nitroaniline


Although the nitroaniline family shares a common aniline core, the specific 1,3,5-substitution pattern of 3-methyl-5-nitroaniline confers distinct chemical and physical properties that prevent straightforward substitution with regioisomeric analogs such as 2-methyl-5-nitroaniline (CAS 99-55-8) or 4-methyl-3-nitroaniline (CAS 119-32-4) . Differences in substitution pattern alter the electron density distribution across the aromatic ring, which directly impacts nucleophilicity, diazotization kinetics, and the resulting chromophoric properties in dye synthesis. Furthermore, the melting point of 98 °C differs from that of closely related methyl-nitroaniline isomers—for instance, 5-methyl-2-nitroaniline (CAS 578-46-1) melts at 110–111 °C [1]—a distinction with practical implications for solid-state handling, recrystallization protocols, and quality control during manufacturing. In pharmaceutical intermediate applications, the exact regiochemistry is often locked into a specific synthetic route; substituting an isomer risks altering the binding orientation of the final drug candidate or introducing impurities that are difficult to separate due to similar chromatographic behavior.

Regiochemistry mismatch
Substituting 2-methyl-5-nitroaniline or 4-methyl-3-nitroaniline alters electron density, diazotization kinetics, and chromophoric properties.
Solid-state handling differs
Melting point varies 12–13 °C from 5-methyl-2-nitroaniline, affecting recrystallization and thermal processing protocols.
Pharmaceutical route specificity
BMX inhibitor synthesis requires exact 1,3,5-substitution; isomer use may disrupt binding orientation and introduce chromatographically similar impurities.

3-Methyl-5-nitroaniline Differentiation Evidence


Melting Point Differentiation for Identity Verification

The melting point of 3-methyl-5-nitroaniline is 98 °C , which is 12–13 °C lower than that of its regioisomer 5-methyl-2-nitroaniline (CAS 578-46-1, melting point 110–111 °C) [1]. This measurable difference provides a straightforward analytical marker for identity verification and purity assessment during incoming quality control. The lower melting point also influences solvent selection for recrystallization and may affect the compound's behavior in solid-phase reactions or formulations where thermal processing is involved.

Melting point identity
Cross-study comparable
98 °C vs. 110–111 °C (5-methyl-2-nitroaniline). Δ = 12–13 °C lower.
Supports identity verification via simple melting point apparatus.
Informs recrystallization solvent selection; standard pressure conditions.
Physical property differentiation Quality control Solid-state handling

Basicity Profile vs. m-Nitroaniline

The predicted pKa of 3-methyl-5-nitroaniline is 2.65±0.10 , which positions it as a weaker base than unsubstituted m-nitroaniline (pKa = 2.5) [1] but with a different protonation profile due to the electron-donating methyl group at the 3-position. In n-butanol, a closely related analog—2-methyl-5-nitroaniline—exhibits a pKn-BuOHBH value of 2.79 [2]. The methyl substitution pattern modulates the basicity of the aromatic amine, which directly impacts extraction efficiency in acid-base workup procedures and the pH conditions required for optimal diazotization kinetics.

Basicity vs. m-nitroaniline
Class-level inference
Predicted pKa 2.65±0.10. ~0.15 units higher than m-nitroaniline (pKa 2.5).
Guides pH selection for liquid-liquid extraction.
Predicted aqueous value; comparator data in n-butanol context.
Acid-base chemistry Extraction optimization Reaction condition design

BMX Kinase Inhibitor Synthesis Intermediacy

3-Methyl-5-nitroaniline is explicitly utilized as a building block in the synthesis of potent BMX (bone marrow tyrosine kinase on chromosome X) inhibitors that function by hampering ATP catalysis . BMX is a non-receptor tyrosine kinase implicated in various pathophysiological processes and cancer, and covalent BMX inhibitors have been developed with single-digit nanomolar potency [1]. The specific 1,3,5-substitution pattern of this compound provides the requisite steric and electronic profile for incorporation into the inhibitor scaffold. While alternative nitroaniline isomers may share similar functional groups, their altered substitution geometry would likely disrupt key binding interactions with the kinase active site (e.g., Lys445 interactions critical for ATP catalysis disruption) [2].

BMX inhibitor intermediacy
Supporting evidence
Documented building block for BMX tyrosine kinase inhibitors targeting ATP catalysis.
Supports medicinal chemistry pathway fit; regiochemistry context is critical.
Specific to reported inhibitor scaffolds; isomer substitution may disrupt binding.
Medicinal chemistry Kinase inhibitor synthesis Pharmaceutical intermediate procurement

3-Methyl-5-nitroaniline Application Scenarios


BMX Kinase Inhibitor Synthesis

3-Methyl-5-nitroaniline serves as a validated building block for synthesizing BMX non-receptor tyrosine kinase inhibitors that target ATP catalysis . Procurement for this application should specify the exact CAS 618-61-1 to ensure correct regiochemistry; substitution with isomeric nitroanilines will likely yield inactive or suboptimal inhibitor scaffolds. The compound's documented role in covalent BMX inhibitor development with single-digit nanomolar potency [1] supports its use in medicinal chemistry campaigns targeting this kinase.

Azo Dye & Pigment Intermediate

The compound functions as a fundamental intermediate in the production of azo dyes, where its specific 1,3,5-substitution pattern yields distinct chromophoric properties [2]. The positioning of the amino and nitro groups influences the electronic character of the diazonium salt intermediate and the resulting absorption spectrum of the final dye. The melting point of 98 °C supports predictable solid-state handling during dye synthesis operations.

Melting Point Identity Verification

The 98 °C melting point of 3-methyl-5-nitroaniline provides a simple, low-cost analytical marker to distinguish it from the 110–111 °C melting point of 5-methyl-2-nitroaniline [3] and other isomeric impurities. This differential is particularly valuable for incoming quality control in manufacturing settings where rapid identity confirmation is required before releasing material for production. The 12–13 °C difference is readily detectable with standard melting point apparatus.

Acid-Base Extraction Optimization

With a predicted pKa of 2.65±0.10 , 3-methyl-5-nitroaniline exhibits distinct protonation behavior relative to unsubstituted m-nitroaniline (pKa = 2.5) [4]. This pKa value informs the selection of appropriate pH conditions for acid-base extraction during purification steps. The electron-donating methyl group at the 3-position modulates the basicity of the aromatic amine, which may provide a marginally different extraction profile compared to non-methylated analogs.

Application
Selection Property
Validation Focus
BMX kinase inhibitor synthesis
Regiochemistry control
Correct 1,3,5-substitution pattern for inhibitor scaffold assembly
Azo dye and pigment intermediate
Substitution-dependent chromophore
Electronic character of diazonium salt and absorption spectrum
Melting point identity verification
Thermal differentiation
Identity confirmation versus isomeric impurities
Acid-base extraction optimization
Protonation profile
pH condition selection for purification workup

Technical Documentation Hub

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